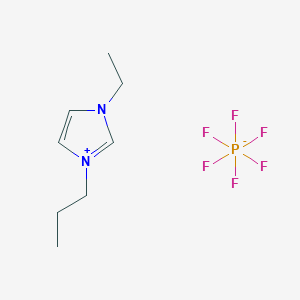

1-Ethyl-3-propylimidazolium hexafluorophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

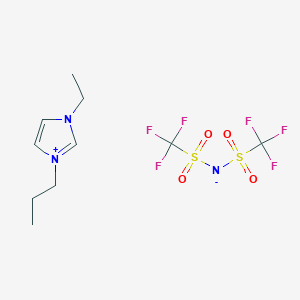

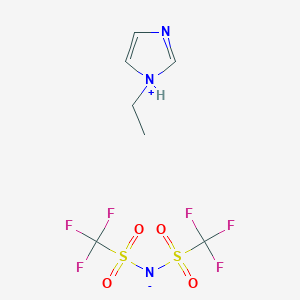

1-Ethyl-3-propylimidazolium hexafluorophosphate is an ionic liquid composed of a 1-ethyl-3-propylimidazolium cation and a hexafluorophosphate anion. This compound is known for its unique physical and chemical properties, including high thermal and electrochemical stability, low melting point, and excellent solvent properties .

Safety and Hazards

将来の方向性

1-Ethyl-3-propylimidazolium hexafluorophosphate is being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries . The publication of the title crystal structure in the exponential growth of research in the field of ionic liquids, including helping visualize these salts while at the same time allowing gross oversimplification of the field which still hampers research progress .

作用機序

Target of Action

This compound is a type of ionic liquid , which are salts in a liquid state that have gained significant attention in recent years for their unique physical and chemical properties.

Mode of Action

Ionic liquids, such as 1-Ethyl-3-propylimidazolium hexafluorophosphate, are known for their excellent thermal stability, wide electrochemical windows, and negligible vapor pressure . These properties make them suitable for a variety of applications, including as electrolytes in energy storage devices . .

Biochemical Pathways

As an ionic liquid, it is primarily used in the field of energy storage, particularly in the fabrication of lithium-ion batteries

Result of Action

As an ionic liquid, its primary role in energy storage applications is to facilitate the transfer of ions, contributing to the overall performance of the device .

準備方法

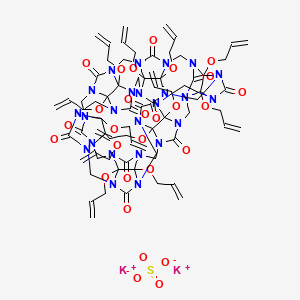

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction. The process involves the reaction of 1-propylimidazole with ethyl halide (such as ethyl chloride or ethyl bromide) to form 1-ethyl-3-propylimidazolium halide. This intermediate is then reacted with hexafluorophosphoric acid or a hexafluorophosphate salt (such as potassium hexafluorophosphate) to yield the desired ionic liquid .

Industrial Production Methods: The industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications .

化学反応の分析

Types of Reactions: 1-Ethyl-3-propylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized imidazolium derivatives.

Reduction: Reduction reactions can convert the imidazolium cation to its reduced form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate anion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, and thiocyanates can be used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized imidazolium derivatives.

Reduction: Reduced imidazolium compounds.

Substitution: Substituted imidazolium salts with different anions.

科学的研究の応用

1-Ethyl-3-propylimidazolium hexafluorophosphate has a wide range of scientific research applications, including:

Chemistry: Used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.

Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems and as a medium for pharmaceutical formulations.

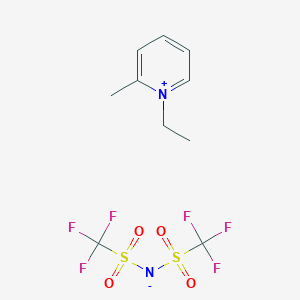

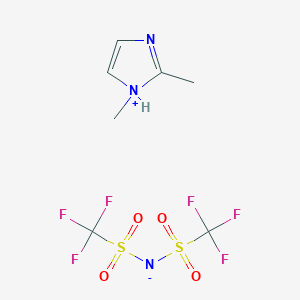

類似化合物との比較

- 1-Ethyl-3-methylimidazolium hexafluorophosphate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Hexyl-3-methylimidazolium hexafluorophosphate

Comparison: 1-Ethyl-3-propylimidazolium hexafluorophosphate is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to 1-ethyl-3-methylimidazolium hexafluorophosphate, it has a longer alkyl chain, resulting in different solubility and viscosity characteristics. The presence of the propyl group enhances its thermal stability and makes it suitable for applications requiring higher temperature resistance .

特性

IUPAC Name |

1-ethyl-3-propylimidazol-3-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-3-5-10-7-6-9(4-2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERJXUFFOLCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)

![1-[(2S)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310602.png)

![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)

![(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine](/img/structure/B6310641.png)